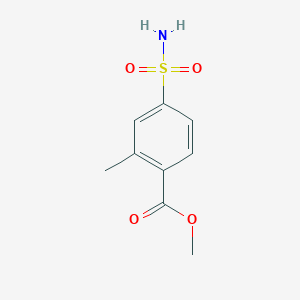

Methyl 2-methyl-4-sulfamoylbenzoate

Description

Methyl 2-methyl-4-sulfamoylbenzoate is a benzoate ester derivative characterized by a methyl group at the 2-position and a sulfamoyl (-SO₂NH₂) group at the 4-position of the aromatic ring.

Properties

Molecular Formula |

C9H11NO4S |

|---|---|

Molecular Weight |

229.26 g/mol |

IUPAC Name |

methyl 2-methyl-4-sulfamoylbenzoate |

InChI |

InChI=1S/C9H11NO4S/c1-6-5-7(15(10,12)13)3-4-8(6)9(11)14-2/h3-5H,1-2H3,(H2,10,12,13) |

InChI Key |

LMVBXZQZTOEAPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-4-sulfamoylbenzoate typically involves the esterification of 2-methyl-4-sulfamoylbenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

For large-scale industrial production, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-sulfamoylbenzoate can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Reduction: The sulfamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Major Products Formed

Oxidation: 2-methyl-4-sulfamoylbenzoic acid.

Reduction: 2-methyl-4-aminobenzoate.

Substitution: 2-methyl-4-sulfamoylbenzoic acid.

Scientific Research Applications

Methyl 2-methyl-4-sulfamoylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of cancer and inflammatory diseases.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets. These interactions can modulate enzymatic activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Table 1: Comparison of Methyl 2-methyl-4-sulfamoylbenzoate with Sulfonylurea Herbicides

Key Observations:

Core Structure: Unlike sulfonylurea herbicides, Methyl 2-methyl-4-sulfamoylbenzoate lacks a triazine ring and urea linkage.

Substituent Effects: The herbicidal activity of sulfonylureas is highly sensitive to triazine substituents. For example: Metsulfuron methyl ester: Methoxy and methyl groups enhance soil persistence and selectivity in cereals . Triflusulfuron methyl ester: Trifluoroethoxy and dimethylamino groups improve activity against resistant weeds . In contrast, Methyl 2-methyl-4-sulfamoylbenzoate’s methyl and sulfamoyl groups may favor solubility but lack the steric and electronic features critical for ALS inhibition.

Physicochemical Properties : While direct data for Methyl 2-methyl-4-sulfamoylbenzoate are absent, methyl esters generally exhibit moderate volatility and lipophilicity. For instance, methyl salicylate (a structurally simpler ester) has a vapor pressure of ~0.1 mmHg and water solubility of 0.07 g/L, properties influenced by aromatic substituents .

Biological Activity

Methyl 2-methyl-4-sulfamoylbenzoate is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Methyl 2-methyl-4-sulfamoylbenzoate has a molecular formula of and a molecular weight of approximately 245.25 g/mol. The compound features a benzoate structure with a methyl group and a sulfamoyl group, contributing to its unique pharmacological properties. The presence of the sulfamoyl group is significant as it is known to enhance solubility and bioavailability in pharmaceutical applications .

The biological activity of methyl 2-methyl-4-sulfamoylbenzoate is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, compounds in the same class have been studied for their inhibitory effects on carbonic anhydrase IX (CAIX), an enzyme that is often overexpressed in various cancers. The binding affinity of related compounds to CAIX suggests that methyl 2-methyl-4-sulfamoylbenzoate may also exhibit similar properties, potentially leading to anticancer effects .

Binding Affinity Studies

Recent studies have demonstrated that derivatives of methyl 2-methyl-4-sulfamoylbenzoate can exhibit high binding affinities for CAIX. For instance, one study reported a dissociation constant () of 0.12 nM for a closely related compound, indicating strong potential for selective inhibition .

Biological Activity and Therapeutic Applications

Methyl 2-methyl-4-sulfamoylbenzoate has been investigated for various therapeutic applications:

- Anticancer Activity : Due to its potential as a CAIX inhibitor, it may play a role in cancer treatment by disrupting the tumor microenvironment and inhibiting metastatic processes .

- Neuropharmacological Effects : The compound serves as an intermediate in the synthesis of sulpiride, an antipsychotic medication used to treat schizophrenia and depression . This connection highlights its relevance in addressing psychiatric disorders.

Table 1: Summary of Biological Activities

Molecular Docking Studies

Molecular docking studies have shown that methyl 2-methyl-4-sulfamoylbenzoate can interact effectively with target proteins, such as the main protease (Mpro) of SARS-CoV-2. These studies indicate that the compound forms stable complexes through hydrogen bonding and hydrophobic interactions, suggesting potential antiviral applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.